molecular formula C21H22N4O3S B2587321 N-(2-methoxybenzyl)-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide CAS No. 942010-57-3

N-(2-methoxybenzyl)-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide

Cat. No. B2587321
CAS RN: 942010-57-3
M. Wt: 410.49
InChI Key: AYAOJBUFCXNDAZ-UHFFFAOYSA-N
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Description

N-(2-methoxybenzyl)-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide, also known as MTU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research.

Scientific Research Applications

Synthesis and Characterization

Research on similar compounds involves the synthesis and characterization of novel chemical structures with potential biological activities. For example, novel heterocyclic compounds, including thiazole derivatives, have been synthesized and screened for various biological activities, such as anti-inflammatory, analgesic, and antimicrobial effects (Abu‐Hashem, Al-Hussain, & Zaki, 2020). These synthesis efforts often aim to discover new therapeutic agents by exploring the chemical space around known biologically active motifs.

Biological Activities

Compounds with thiazole cores have shown a range of biological activities. For instance, some derivatives have demonstrated cytotoxic activity against cancer cell lines, highlighting their potential as anticancer agents (Hassan, Hafez, & Osman, 2014). This research avenue is crucial for developing new drugs with improved efficacy and safety profiles.

Antimicrobial and Antifungal Properties

Thiazole derivatives have also been explored for their antimicrobial and antifungal properties. A study synthesized thiazolidine-2,4-dione carboxamide and amino acid derivatives, finding that several samples demonstrated weak to moderate antibacterial and antifungal activity (Alhameed et al., 2019). Such findings are significant given the ongoing need for new antimicrobial agents to combat resistant strains of bacteria and fungi.

Chemical Reactivity and Applications

The reactivity and potential applications of thiazole derivatives in chemical synthesis and drug development are areas of active research. For example, modifications of thiazole compounds have been used to develop potent and selective inhibitors for specific enzymes, indicating their utility in targeted drug design (Vasdev et al., 2005).

properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-4-methyl-2-[(3-methylphenyl)carbamoylamino]-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3S/c1-13-7-6-9-16(11-13)24-20(27)25-21-23-14(2)18(29-21)19(26)22-12-15-8-4-5-10-17(15)28-3/h4-11H,12H2,1-3H3,(H,22,26)(H2,23,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYAOJBUFCXNDAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NC2=NC(=C(S2)C(=O)NCC3=CC=CC=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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